Dioctadecyl phthalate synthesis and characterization
Dioctadecyl phthalate synthesis and characterization
An In-depth Technical Guide on the Synthesis and Characterization of Dioctadecyl Phthalate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dioctadecyl phthalate, a high molecular weight phthalate ester, serves as a crucial plasticizer in various polymer applications. Its synthesis via esterification of phthalic anhydride with octadecanol is a well-established industrial process. Comprehensive characterization is paramount to ensure its quality and suitability for intended applications, particularly in sensitive fields like drug development where purity and material properties are critical. This guide provides a detailed overview of the synthesis of dioctadecyl phthalate and its characterization through various analytical techniques, including Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Thermal Analysis (Differential Scanning Calorimetry and Thermogravimetric Analysis). Experimental protocols and expected outcomes are discussed, with quantitative data summarized for clarity.
Synthesis of Dioctadecyl Phthalate
The primary method for synthesizing dioctadecyl phthalate is through the direct esterification of phthalic anhydride with octadecanol (also known as stearyl alcohol). This reaction is typically catalyzed by an acid or a metallic catalyst and driven to completion by the removal of water.
Reaction Scheme
The synthesis proceeds in two main steps: the rapid formation of a monoester followed by a slower second esterification to form the diester.
Step 1: Monoesterification Phthalic Anhydride + Octadecanol → Mono-octadecyl phthalate
Step 2: Diesterification Mono-octadecyl phthalate + Octadecanol → Dioctadecyl phthalate + Water
Experimental Protocol
A representative experimental protocol for the synthesis of dioctadecyl phthalate is detailed below, based on established methodologies[1][2][3].
Materials:
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Phthalic anhydride
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Octadecanol (Stearyl alcohol)
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Catalyst (e.g., p-toluenesulfonic acid, tin(II) chloride, or a solid acid catalyst)
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Toluene (as an azeotropic solvent)
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Sodium bicarbonate solution (5% w/v)
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Anhydrous sodium sulfate
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Activated charcoal
Equipment:
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Three-necked round-bottom flask
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Dean-Stark apparatus
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Reflux condenser
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Magnetic stirrer with heating mantle
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Separatory funnel
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Rotary evaporator
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Filtration apparatus
Procedure:
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Reaction Setup: In a three-necked round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, combine phthalic anhydride (1 molar equivalent), octadecanol (2.2 molar equivalents), and a catalytic amount of p-toluenesulfonic acid (e.g., 1-2 mol%). Add toluene to the flask.
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Esterification: Heat the reaction mixture to reflux with vigorous stirring. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the esterification.
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Neutralization: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with a 5% sodium bicarbonate solution to neutralize the acidic catalyst, followed by washing with distilled water until the aqueous layer is neutral.
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Drying and Decolorization: Separate the organic layer and dry it over anhydrous sodium sulfate. Add activated charcoal to the solution and stir for 30 minutes to decolorize the product.
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Purification: Filter the mixture to remove the drying agent and activated charcoal. Remove the toluene under reduced pressure using a rotary evaporator to obtain the crude dioctadecyl phthalate.
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Final Product: The resulting product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) if necessary, to yield pure dioctadecyl phthalate.
Process Parameters and Yield
The efficiency of the synthesis is influenced by several factors, as summarized in the table below.
| Parameter | Typical Value/Condition | Impact on Synthesis |
| Reactant Molar Ratio (Octadecanol:Phthalic Anhydride) | 2.2 : 1 | An excess of alcohol drives the reaction towards the formation of the diester. |
| Catalyst | p-Toluenesulfonic acid, Tin(II) chloride | Increases the reaction rate. The choice of catalyst can affect product color and purity. |
| Reaction Temperature | 120-150 °C (refluxing toluene) | Higher temperatures increase the reaction rate but may lead to side reactions and discoloration. |
| Reaction Time | 4-8 hours | Sufficient time is required to ensure complete conversion to the diester. |
| Water Removal | Azeotropic distillation with toluene | Essential for shifting the equilibrium towards the product side. |
| Typical Yield | > 90% | High yields are achievable with optimized conditions. |
Characterization of Dioctadecyl Phthalate
Thorough characterization is essential to confirm the identity, purity, and physical properties of the synthesized dioctadecyl phthalate.
Physicochemical Properties
The fundamental physical and chemical properties of dioctadecyl phthalate are summarized below[4][5][6][7].
| Property | Value |
| Molecular Formula | C44H78O4[4][6][7] |
| Molecular Weight | 671.09 g/mol [4][6][7] |
| Appearance | White to off-white waxy solid |
| Melting Point | 55-58 °C |
| Boiling Point | > 300 °C at atmospheric pressure |
| Solubility | Insoluble in water; Soluble in organic solvents like toluene, chloroform, and hot ethanol. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule, thereby confirming the successful synthesis of the ester.
Experimental Protocol:
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Sample Preparation: A small amount of the solid dioctadecyl phthalate is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a spectrum can be obtained by dissolving the sample in a suitable solvent (e.g., chloroform) and casting a thin film on a salt plate, or by using an Attenuated Total Reflectance (ATR) accessory.
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Instrumentation: An FTIR spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹.
Expected Spectral Features: The FTIR spectrum of dioctadecyl phthalate is characterized by the following key absorption bands[8].
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| ~2920 and ~2850 | C-H stretching | Aliphatic CH₂ and CH₃ groups of the octadecyl chains |
| ~1730 | C=O stretching | Ester carbonyl group |
| ~1600 and ~1580 | C=C stretching | Aromatic ring |
| ~1280 and ~1120 | C-O stretching | Ester linkage |
| ~740 | C-H out-of-plane bending | Ortho-disubstituted benzene ring |
The presence of a strong carbonyl peak around 1730 cm⁻¹ and the absence of a broad O-H stretching band (from the carboxylic acid of the monoester or unreacted alcohol) are key indicators of a successful diesterification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, confirming the connectivity of atoms and the purity of the sample.
Experimental Protocol:
-
Sample Preparation: A small amount of dioctadecyl phthalate is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃), and transferred to an NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.
Expected Chemical Shifts (¹H NMR): Based on the structure of dioctadecyl phthalate and data from similar long-chain phthalates, the following proton signals are expected[9][10][11].
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.7 | Multiplet | 2H | Aromatic protons adjacent to the carbonyl groups |
| ~7.5 | Multiplet | 2H | Aromatic protons meta to the carbonyl groups |
| ~4.3 | Triplet | 4H | -O-CH₂- protons of the octadecyl chains |
| ~1.7 | Multiplet | 4H | -O-CH₂-CH₂- protons of the octadecyl chains |
| ~1.2-1.4 | Broad singlet | ~60H | Methylene protons of the long alkyl chains |
| ~0.9 | Triplet | 6H | Terminal methyl (-CH₃) protons of the octadecyl chains |
Expected Chemical Shifts (¹³C NMR): The ¹³C NMR spectrum is expected to show the following signals.
| Chemical Shift (δ, ppm) | Assignment |
| ~167 | Ester carbonyl carbon (C=O) |
| ~132 | Quaternary aromatic carbons attached to the ester groups |
| ~131, ~129 | Aromatic CH carbons |
| ~65 | Methylene carbon attached to the ester oxygen (-O-CH₂) |
| ~32-22 | Methylene carbons of the long alkyl chains |
| ~14 | Terminal methyl carbon (-CH₃) |
Thermal Analysis
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to evaluate the thermal properties of dioctadecyl phthalate, including its melting behavior and thermal stability.
2.4.1. Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature, providing information on melting point, crystallization temperature, and glass transition temperature.
Experimental Protocol:
-
Sample Preparation: A small, accurately weighed amount of dioctadecyl phthalate (typically 5-10 mg) is sealed in an aluminum pan.
-
Instrumentation: The sample is heated and/or cooled in a DSC instrument under a controlled atmosphere (e.g., nitrogen) at a specific heating/cooling rate (e.g., 10 °C/min).
Expected Thermogram Features: The DSC thermogram of dioctadecyl phthalate is expected to show a sharp endothermic peak corresponding to its melting point in the range of 55-58 °C during the heating cycle[12][13]. Upon cooling, an exothermic peak corresponding to its crystallization would be observed.
2.4.2. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile.
Experimental Protocol:
-
Sample Preparation: A small, accurately weighed amount of dioctadecyl phthalate is placed in a TGA pan.
-
Instrumentation: The sample is heated in a TGA instrument under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range.
Expected Thermogram Features: The TGA curve for dioctadecyl phthalate is expected to show a stable baseline up to a certain temperature, after which a significant weight loss will occur, indicating its decomposition[14][15][16][17]. The onset temperature of decomposition is a measure of its thermal stability. For high molecular weight phthalates, decomposition typically begins at temperatures above 200 °C.
Visualization of Workflows and Relationships
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of dioctadecyl phthalate.
Characterization Techniques and Properties
Caption: Relationship between analytical techniques and the properties they elucidate for dioctadecyl phthalate.
Conclusion
The synthesis of dioctadecyl phthalate via esterification is a robust and high-yielding process. Its successful synthesis and purity can be unequivocally confirmed through a suite of analytical techniques. FTIR and NMR spectroscopy are indispensable for structural elucidation and confirmation of the ester formation, while DSC and TGA provide crucial information about its thermal properties. The detailed protocols and expected data presented in this guide serve as a valuable resource for researchers and professionals involved in the synthesis, quality control, and application of dioctadecyl phthalate, particularly in fields where material characterization is of utmost importance.
References
- 1. Diallyl phthalate synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. sciforum.net [sciforum.net]
- 4. Distearyl phthalate | C44H78O4 | CID 84206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemnet.com [chemnet.com]
- 6. echemi.com [echemi.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. hil18_sln.html [ursula.chem.yale.edu]
- 11. Didecyl phthalate(84-77-5) 1H NMR [m.chemicalbook.com]
- 12. hitachi-hightech.com [hitachi-hightech.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. redalyc.org [redalyc.org]
- 17. scielo.br [scielo.br]
